molecular formula C8H15ClFNO2 B13459037 1-(2-Fluoroethyl)piperidine-4-carboxylic acid hydrochloride

1-(2-Fluoroethyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B13459037
M. Wt: 211.66 g/mol
InChI Key: PSZLNVBNENAICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoroethyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H15ClFNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a fluoroethyl group attached to the piperidine ring.

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:

Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-(2-Fluoroethyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(2-Fluoroethyl)piperidine-4-carboxylic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C8H15ClFNO2

Molecular Weight

211.66 g/mol

IUPAC Name

1-(2-fluoroethyl)piperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H14FNO2.ClH/c9-3-6-10-4-1-7(2-5-10)8(11)12;/h7H,1-6H2,(H,11,12);1H

InChI Key

PSZLNVBNENAICI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)CCF.Cl

Origin of Product

United States

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